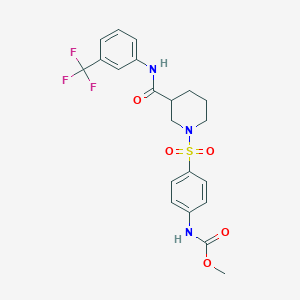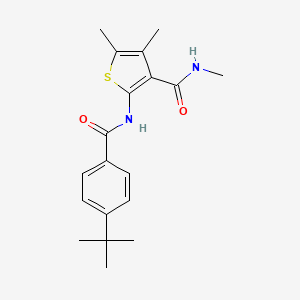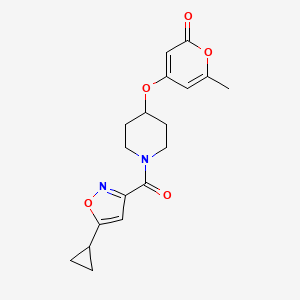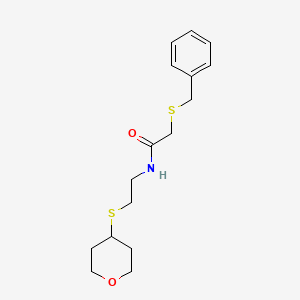![molecular formula C12H7FN2S2 B2492417 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 356569-50-1](/img/structure/B2492417.png)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives is often achieved through multi-step chemical reactions, involving cyclization, nucleophilic substitution, and sometimes catalytic processes to introduce various functional groups to the thieno[2,3-d]pyrimidine core. For instance, a facile three-step procedure has been reported for synthesizing similar compounds, highlighting the adaptability of synthesis routes to incorporate different substituents, including fluorophenyl groups (Yang et al., 2014).
科学的研究の応用
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : A study by Li, Li, Wang, and Zhong (2007) analyzed the crystal structure of a related molecule, highlighting the angles and conformations of the rings and how they influence molecular interactions. Such insights are crucial for understanding the structural properties of similar compounds like 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol (Wen-jing Li, Rong-Yun Li, Wen‐Qin Wang, & Ying Zhong, 2007).
Synthesis and Antibacterial Applications
- Synthesis and Antibacterial Activity : More, Chandra, Nargund, and Nargund (2013) described the synthesis of substituted thieno[2,3-d] pyrimidines, including methods that could be applicable to this compound. This process included reactions involving ethyl 2-aminothiophene-3carboxylate and various aromatic amines, contributing to the understanding of antibacterial properties (R. More, J. Chandra, S. L. Nargund, & L. G. Nargund, 2013).
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial and Anti-inflammatory Properties : Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized new thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial and anti-inflammatory properties. Such studies suggest potential therapeutic applications for related compounds (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018).
Biological Activity
- Investigating Biological Activities : Guo et al. (2003) conducted research on thieno[2,3-d]pyrimidine-2,4-diones, focusing on their role as human GnRH receptor antagonists. This highlights the potential for this compound in treating reproductive diseases (Zhiqian Guo, Yongsheng Chen, Dongpei Wu, Yun-fei Zhu, R. Struthers, J. Saunders, Q. Xie, & Chen Chen, 2003).
Synthesis Methodologies
- Novel Synthesis Methods : A study by Song (2007) on new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives sheds light on novel synthesis methodologies that could be applicable to this compound (Yang-Heon Song, 2007).
特性
IUPAC Name |
5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUJMBLLOVCSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)




![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2492344.png)
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)
![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)


![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)


![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)